2-Bromo-3-methylaniline
Description
Contextualization within Aromatic Amine Chemistry
As a derivative of aniline (B41778), 2-Bromo-3-methylaniline is a member of the broader class of aromatic amines. matrix-fine-chemicals.com The amino group activates the benzene (B151609) ring, making it susceptible to electrophilic substitution reactions. Simultaneously, the presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the ring creates a distinct electronic environment that influences its reactivity and regioselectivity in chemical transformations. This unique substitution pattern distinguishes it from other aniline analogs and allows for targeted chemical modifications.
Significance as a Versatile Synthetic Intermediate
The true value of this compound lies in its role as a versatile building block in organic synthesis. smolecule.comchemimpex.com The bromine atom can be readily replaced through nucleophilic substitution reactions or participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form complex biaryl compounds. smolecule.com The amine group can undergo condensation reactions to construct a wide array of heterocyclic structures. smolecule.com This dual reactivity allows for the strategic and controlled introduction of different functional groups, making it a crucial intermediate in the synthesis of more complex molecules. smolecule.com
Overview of Key Research Domains and Applications
The unique chemical properties of this compound have led to its application in several key areas of research and development.
In the pharmaceutical industry, this compound serves as a vital precursor for the synthesis of biologically active molecules. smolecule.comchemimpex.com Research has shown that compounds derived from this intermediate exhibit a range of potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. smolecule.com Its structural framework is a key component in the development of new therapeutic agents. smolecule.comchemimpex.com
The compound also plays a role in the creation of new agrochemicals. smolecule.comchemimpex.com It is utilized as an intermediate in the synthesis of herbicides and pesticides, contributing to the development of more effective crop protection solutions. chemimpex.com
In the field of materials science, this compound is used in the formulation of polymers and resins. chemimpex.com Its incorporation into polymer structures can enhance properties such as durability and resistance to environmental factors. chemimpex.com
This compound is a key intermediate in the manufacturing of dyes and pigments. smolecule.comchemimpex.com It is particularly important in the formulation of azo dyes, which are known for their vibrant colors and stability, finding wide use in the textile and coatings industries. chemimpex.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C7H8BrN | chemimpex.comlookchem.com |
| Molecular Weight | 186.05 g/mol | chemimpex.com |
| Appearance | Brown solid or liquid | chemimpex.com |
| Density | 1.489 g/mL at 25 °C | chemimpex.com |
| Boiling Point | 48 °C at 0.03 mmHg | chemimpex.com |
| Refractive Index | n20/D 1.605 | chemimpex.com |
| CAS Number | 54879-20-8 | chemimpex.comlookchem.comnih.gov |
Key Synthetic Reactions Involving this compound
| Reaction Type | Description | Reagents and Conditions |
| Nucleophilic Substitution | The bromine atom is replaced by various nucleophiles. | Sodium amide or potassium thiolate in polar aprotic solvents like DMSO or THF. |
| Electrophilic Aromatic Substitution | The activated benzene ring undergoes substitution at positions ortho and para to the amino group. | Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. |
| Cross-Coupling Reactions | The bromo group facilitates the formation of carbon-carbon bonds to create biaryl compounds. | Palladium catalysts and arylboronic acids (Suzuki-Miyaura coupling). smolecule.com |
| Condensation Reactions | The amine group reacts to form heterocyclic structures. | Reaction with dicarbonyl compounds or other suitable precursors. smolecule.com |
| Oxidation and Reduction | The amino group can be oxidized or the entire molecule can be reduced. | Oxidizing agents like potassium permanganate (B83412) or reducing agents like lithium aluminum hydride. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNUZLYTGSGDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345330 | |
| Record name | 2-Bromo-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54879-20-8 | |
| Record name | 2-Bromo-3-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54879-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for 2 Bromo 3 Methylaniline
Regioselective Bromination Approaches
Regioselective bromination is crucial for the efficient synthesis of 2-Bromo-3-methylaniline. The directing effects of the amino and methyl substituents on the aromatic ring are the primary determinants of the substitution pattern. The amino group is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director. The interplay between these electronic effects and steric hindrance dictates the final product distribution.
The direct bromination of 3-methylaniline with molecular bromine (Br₂) is a classical and common approach to synthesizing this compound. smolecule.com However, the high reactivity of the aniline (B41778) ring necessitates careful control over the reaction conditions to achieve the desired regioselectivity and prevent over-bromination. chemistrysteps.com
To facilitate the electrophilic aromatic substitution, Lewis acid catalysts such as iron (Fe) or aluminum chloride (AlCl₃) are often employed. These catalysts polarize the bromine molecule, generating a more potent electrophilic bromine species (Br⁺) that can attack the electron-rich aniline ring. While the strong activating nature of the amino group can sometimes render a catalyst unnecessary, their use can enhance the reaction rate and influence selectivity. chemistrysteps.com The reaction is typically performed with catalytic amounts of the Lewis acid, often in the range of 1–5 mol%.
The choice of solvent and precise temperature control are critical parameters for managing the regioselectivity and yield of the direct bromination. smolecule.com Inert solvents like dichloromethane (B109758) (DCM), carbon tetrachloride (CCl₄), and acetic acid are commonly used to provide a medium for the reaction. Low temperatures, typically between 0°C and 25°C, are crucial to suppress the rate of reaction and minimize the formation of by-products, particularly di-brominated species. google.com Maintaining the temperature below ambient levels helps to control the exothermic nature of the bromination of highly activated anilines. google.com
| Parameter | Condition | Purpose |
|---|---|---|
| Catalysts | Fe or AlCl₃ (1–5 mol%) | Generation of electrophilic bromine species (Br⁺). |
| Solvents | Dichloromethane (DCM), Carbon Tetrachloride (CCl₄), Acetic Acid (AcOH) | Provide an inert reaction medium. |
| Temperature | 0–25°C | Suppress di-bromination and control reaction rate. |
The mechanism for direct bromination follows the general pathway for electrophilic aromatic substitution. msu.edu It is a two-step process that begins with the generation of the electrophile. The Lewis acid catalyst reacts with molecular bromine to form a complex that delivers an electrophilic bromine cation, Br⁺.
Step 1: Generation of Electrophile Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻
Step 2: Electrophilic Attack The electron-rich aniline ring attacks the Br⁺ electrophile. The amino group (-NH₂) strongly activates the ring, directing the substitution to the ortho and para positions. Due to the steric hindrance provided by the methyl group at the 3-position, electrophilic attack is favored at the less hindered 2-position (ortho to the amino group) over the 6-position. This attack forms a resonance-stabilized carbocation intermediate known as a benzenonium or sigma complex. msu.edu
Step 3: Rearomatization A base (such as the FeBr₄⁻ anion or a solvent molecule) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the this compound product. msu.edu
A significant challenge in the direct bromination of 3-methylaniline is the formation of undesired by-products. The primary side reactions are bromination at the para-position (C4 or C6) and di-bromination. Yields of the desired mono-brominated product are often in the range of 60–75%, with competitive para-bromination accounting for 10–15% and di-bromination by-products for 5–10%.
Several strategies are employed to minimize these by-products:
Temperature Control: As mentioned, maintaining low temperatures (0–25°C) is a primary method to prevent over-bromination. google.com
Protecting Groups: A common strategy to control the powerful activating effect of the amino group is to temporarily convert it into an amide, such as an acetanilide (B955). chemistrysteps.com The acetyl group moderates the ring's reactivity and its steric bulk enhances the preference for para-substitution. The desired aniline can then be regenerated by hydrolysis. However, this method is more suited for directing bromination to the para position relative to the acetyl group.
Alternative Brominating Agents: Using milder or more selective brominating agents, such as potassium tribromide, can help favor mono-bromination and suppress di-bromination compared to using elemental bromine directly. google.com
N-Bromosuccinimide (NBS) serves as a valuable alternative to molecular bromine, offering a milder and more controlled method for bromination. smolecule.com It is a solid, making it easier and safer to handle than liquid bromine. sci-hub.se The reactivity of NBS can be tuned by the choice of catalyst and reaction conditions. nih.gov
For the synthesis of this compound, catalytic bromination with NBS in polar aprotic solvents can achieve high regioselectivity. One effective system involves using the acidic resin Amberlyst-15 as a heterogeneous catalyst in tetrahydrofuran (B95107) (THF) at 0°C. This method has been reported to achieve 85–90% regioselectivity for the desired 2-bromo isomer, demonstrating a significant improvement in minimizing the formation of the para-isomer. Other heterogeneous catalysts, such as sulfonic-acid-functionalized silica (B1680970), have also been used with NBS for the regioselective bromination of aromatic compounds. researchgate.net The use of such catalysts simplifies product purification as the catalyst can be removed by simple filtration. researchgate.net
| Parameter | Condition |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) (1.1 equiv) |
| Catalyst | Amberlyst-15 (acidic resin, 7 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C |
| Reaction Time | 1–2 hours |
| Advantage | Achieves 85–90% regioselectivity for the 2-bromo isomer. |
Catalytic Bromination with N-Bromosuccinimide (NBS)
Optimization of Reagent Stoichiometry and Catalyst Loading (e.g., Amberlyst-15)
The optimization of reaction parameters is crucial for maximizing the yield of the desired this compound isomer while minimizing byproducts. Key factors include the stoichiometry of the brominating agent and the loading of the catalyst.
For the bromination of 3-methylaniline using N-bromosuccinimide (NBS), a controlled amount of the reagent is essential. Using approximately 1.1 equivalents of NBS helps to maximize the formation of the mono-brominated product and prevent over-bromination.
Solid acid catalysts like Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, offer advantages in terms of handling, separation, and recyclability. cu.edu.egarkat-usa.org In the context of bromination, a catalyst loading of around 7 mol% of Amberlyst-15 has been found to effectively balance reaction rate and cost-efficiency. This heterogeneous catalyst facilitates the reaction under milder conditions and can often be recovered and reused, contributing to a more sustainable process. cu.edu.egarkat-usa.org
The following table summarizes the optimized parameters for the catalytic bromination of 3-methylaniline.
| Parameter | Optimal Value | Effect on Yield |
| NBS Equivalents | 1.1 | Maximizes mono-bromination, reduces di-bromination |
| Temperature | 0°C | Suppresses over-bromination byproducts |
| Catalyst Loading (Amberlyst-15) | 7 mol% | Balances reaction activity and economic viability |
This table illustrates the optimized conditions for the synthesis of this compound using NBS and an Amberlyst-15 catalyst, highlighting the impact of each parameter on the reaction's efficiency.
Advantages in Regioselectivity and Over-bromination Suppression
Direct bromination of 3-methylaniline with molecular bromine (Br₂) often leads to a mixture of ortho- and para-isomers, along with di-brominated byproducts, due to the activating nature of the amino group. The use of N-bromosuccinimide (NBS) in conjunction with a solid acid catalyst like Amberlyst-15 offers significant advantages in controlling the reaction's regioselectivity. This method can achieve 85-90% selectivity for the desired 2-bromo isomer.
The steric hindrance provided by the methyl group at the 3-position favors bromination at the less hindered 2-position. Furthermore, the controlled release of the brominating species from NBS helps to suppress over-bromination, a common issue with more reactive brominating agents like Br₂. The use of polar aprotic solvents such as tetrahydrofuran (THF) can also favor mono-bromination.
Alternative brominating agents like potassium tribromide, generated from elemental bromine and potassium bromide in an aqueous medium, have also been shown to effectively suppress multiple ring brominations in electron-rich aromatic compounds. google.com
Reaction Kinetics and Time Optimization
The kinetics of the bromination of 3-methylaniline are influenced by factors such as temperature, catalyst, and the choice of brominating agent. When using NBS and Amberlyst-15 in THF at 0°C, the reaction typically proceeds to completion within 1 to 2 hours. Monitoring the reaction progress, often through techniques like thin-layer chromatography (TLC), allows for optimal reaction time, preventing the formation of byproducts from prolonged reaction times or incomplete conversion of the starting material. The rate of reaction is also dependent on the law of mass action, where the speed is determined by the concentrations of the reactants and the kinetic rate constant. acs.org
Protecting Group Strategies for Enhanced Regioselectivity
To further enhance regioselectivity and prevent side reactions at the amino group, protecting group strategies are often employed. This involves temporarily converting the highly activating amino group into a less activating and more sterically hindering group.
Acetanilide Derivatives and Subsequent Hydrolysis
A common and effective protecting group strategy is the acetylation of the amino group of 3-methylaniline to form N-(3-methylphenyl)acetamide (3-methylacetanilide). The acetyl group is less activating than the amino group and its steric bulk directs the incoming electrophile (bromine) primarily to the para position relative to the acetylamino group. This results in the formation of N-(4-bromo-3-methylphenyl)acetamide.
Following the regioselective bromination, the acetyl group can be removed through hydrolysis, typically under acidic or basic conditions, to yield the desired this compound. google.comgoogle.com This two-step sequence—acetylation, bromination, and subsequent hydrolysis—is a reliable method for obtaining the target compound with high purity. google.com
Novel Synthetic Routes and Green Chemistry Approaches
Recent research has focused on developing more environmentally benign and efficient methods for the synthesis of this compound. These "green chemistry" approaches aim to reduce hazardous waste, improve energy efficiency, and utilize safer reagents.
One such approach involves the use of solid acid catalysts like Amberlyst-15, which are easily separable and recyclable, minimizing catalyst waste. cu.edu.egarkat-usa.org The use of N-bromosuccinimide (NBS) as a brominating agent is also considered a greener alternative to molecular bromine, as it is a solid and easier to handle, reducing the risks associated with handling volatile and corrosive Br₂.
Solvent choice is another critical aspect of green synthesis. The use of ionic liquids as solvents for the direct bromination of unprotected anilines with copper(II) bromide has been explored. beilstein-journals.org This method can achieve high yields and regioselectivity under mild conditions without the need for supplementary oxygen or HCl gas, offering a safer and more environmentally friendly option compared to traditional methods. beilstein-journals.org
Solvent-free reaction conditions, where reactants are ground together in a mortar with a pestle, have also been investigated for the bromination of anilines using a mixture of a metal salt (like zirconyl nitrate (B79036) or ammonium (B1175870) molybdate) and potassium bromide or bromate, promoted by cetyltrimethylammonium bromide (CTAB). ajrconline.org These solvent-free methods can lead to significantly reduced reaction times and improved yields compared to solution-phase reactions. ajrconline.org
Purification and Isolation Techniques in Synthesis
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Direct bromination methods often result in a mixture of isomers and di-brominated byproducts, necessitating chromatographic purification. Column chromatography using silica gel is a common laboratory-scale technique to separate the desired this compound from these impurities. google.com The choice of eluent, a mixture of non-polar and polar solvents, is optimized to achieve good separation.
For reactions where a protecting group strategy is used, the work-up procedure involves removing the protecting group. For instance, after bromination of the acetanilide derivative, the product is hydrolyzed. google.comgoogle.com The resulting amine can then be extracted into an organic solvent. google.com The crude product may still require further purification, such as recrystallization or column chromatography, to remove any remaining impurities. google.com
In cases where the product precipitates from the reaction mixture, filtration can be a simple and effective initial isolation step. google.com The collected solid can then be washed with appropriate solvents to remove soluble impurities before further purification if needed. orgsyn.org
Chromatographic Methods (e.g., Column Chromatography)
Column chromatography, particularly flash chromatography, is a frequently employed technique for the purification of this compound and its derivatives. clockss.org This method relies on the differential adsorption of compounds onto a solid stationary phase, typically silica gel, while a liquid mobile phase, or eluent, flows through it. clockss.orguva.nlrsc.org The choice of eluent system is crucial for achieving effective separation.
Research findings indicate the use of various solvent systems, often involving a non-polar solvent like hexane, pentane, or petroleum ether, mixed with a more polar solvent such as ethyl acetate (B1210297) (EtOAc), acetone, or dichloromethane (DCM). clockss.orguva.nlrsc.org The separation is optimized by using a gradient of solvent polarity, starting with a lower polarity to elute less polar impurities and gradually increasing the polarity to elute the target compound. For instance, in the synthesis of a phenazine (B1670421) derivative from this compound, purification was achieved via flash chromatography on silica gel with a gradient of hexanes and ethyl acetate, starting from a 100:1 ratio and progressing to 10:1. clockss.org
Detailed examples of chromatographic conditions used in the synthesis and purification of related compounds are presented below.
Interactive Data Table: Chromatographic Purification Conditions
| Target Compound Context | Stationary Phase | Mobile Phase (Eluent) | Elution Method | Reference |
| Purification of a phenazine from this compound | Silica Gel | Hexanes:EtOAc | Gradient (100:1 to 10:1) | clockss.org |
| Purification of a bromoaniline intermediate | Silica Gel | Hexanes:Acetone | Gradient (3:1 to 1:1) | clockss.org |
| Purification of 3-bromo-N-methylaniline | Not Specified | PE/EtOAc | 50:1 | rsc.org |
| Purification of N,N-dibenzyl-3-bromo-5-methylaniline | Silica Gel | Pentane/DCM | Gradient (20:1 to 4:1) | uva.nl |
| Purification of 2-Bromo-N-methylaniline | Not Specified | Hexane/AcOEt | 9:1 | acs.org |
Recrystallization and Filtration
Recrystallization is a fundamental purification technique used to obtain highly pure crystalline solids from a crude reaction mixture. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are typically left behind in the solvent, known as the mother liquor. The purified crystals are then separated from the mother liquor by filtration.
In the context of substituted anilines, various solvents have been shown to be effective for recrystallization. For a Schiff base derived from 2-bromo-4-methyl aniline, the solid product was purified by recrystallization from ethanol. derpharmachemica.com The procedure involved dissolving the crude product in warm ethanol, allowing the mixture to cool to form a solid, which was then separated by filtration, washed with ethanol, and dried. derpharmachemica.com
Another example involves the purification of 5-bromo-2,4-difluoro-3-methylaniline, where the crude precipitate was recrystallized from hexane. prepchem.com Similarly, in the synthesis of 2-bromo-3-methylbenzoic acid, the crude solid was boiled in petroleum ether, and the pure product crystallized upon cooling the hot-filtered solution. orgsyn.org The choice of solvent is critical and depends on the solubility characteristics of the specific compound being purified. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. After crystallization, the solid is collected on a funnel, washed with a small amount of cold solvent, and dried. derpharmachemica.comorgsyn.org
Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of 2-Bromo-3-methylaniline is "activated" towards electrophilic attack due to the presence of the electron-donating amino and methyl groups. These reactions allow for the introduction of additional functional groups onto the ring.
The regioselectivity of electrophilic aromatic substitution is governed by the combined directing effects of the existing substituents.
Amino Group (-NH₂): The amino group is a powerful activating group that donates electron density to the ring via resonance. allen.inchemguide.co.uk It strongly directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). lkouniv.ac.in In this compound, the C2 position is already substituted. Therefore, the amino group strongly activates the C4 (para) and C6 (ortho) positions.
Bromo Group (-Br): The bromine atom is a deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. vaia.com It directs towards C1 and C3, both of which are blocked.
Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director through an inductive effect and hyperconjugation. lkouniv.ac.in It directs towards C2 (blocked), C4 (para), and C5 (ortho).
This compound can undergo a range of electrophilic aromatic substitution reactions to introduce nitro, sulfo, and additional halogen groups. ambeed.com
Nitration: Direct nitration using a mixture of concentrated nitric acid and sulfuric acid can be problematic. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). byjus.com This ion is a strong deactivating, meta-directing group, which would lead to a mixture of products and potential oxidation of the ring. To achieve selective substitution, the amino group is typically protected first, for example, by reacting it with acetic anhydride (B1165640) to form an acetamido group (-NHCOCH₃). byjus.comlibretexts.org The acetamido group is still an activating, ortho, para-director, but its activating strength is moderated, allowing for controlled, clean mononitration primarily at the C4 and C6 positions. libretexts.orgresearchgate.net The protecting group can then be removed by hydrolysis.
Sulfonation: Reaction with concentrated sulfuric acid introduces a sulfonic acid (-SO₃H) group. byjus.com Similar to nitration, the reaction often proceeds through the anilinium salt. Heating the anilinium hydrogensulfate can lead to the formation of p-aminobenzenesulfonic acid derivatives. byjus.com Protection of the amino group can also be employed to improve selectivity.
Halogenation: The activated ring of this compound reacts readily with halogens like bromine (Br₂) or chlorine (Cl₂). allen.in Direct bromination of anilines with bromine water is often so rapid that it is difficult to stop at monosubstitution, leading to polyhalogenated products. chemguide.co.ukbyjus.com To control the reaction and achieve monohalogenation, protection of the amino group as an acetamide (B32628) is a common and effective strategy. libretexts.orgrsc.org Following the directing effects, further halogenation would be expected to occur at the C4 or C6 positions.
Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Reagents | Key Considerations | Predicted Major Product Position(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Protection of the -NH₂ group as an acetamide is recommended to prevent oxidation and control regioselectivity. byjus.com | C4, C6 |
| Sulfonation | Fuming H₂SO₄ | The reaction can form anilinium salts; heating often required to induce rearrangement to the sulfonated product. byjus.com | C4, C6 |
Directing Effects of Amino and Bromo Substituents
Reactions Involving the Amino Group
The amino group of this compound is a key functional group that dictates much of its chemical reactivity. It can participate in a variety of reactions, including condensation, oxidation, reduction, and acylation.
Condensation reactions of this compound, particularly with carbonyl compounds, lead to the formation of Schiff bases (imines). scispace.comjcsp.org.pk These compounds, characterized by a carbon-nitrogen double bond (azomethine group), are valuable intermediates in organic synthesis. jcsp.org.pknanobioletters.com
A notable example of condensation is the reaction of this compound with salicylaldehyde (B1680747) or its derivatives to form iminophenol compounds. For instance, the condensation with 2,3-dihydroxybenzaldehyde (B126233) yields (E)-3-{[(2-Bromo-3-methyl-phenyl)imino]-methyl}benzene-1,2-diol. nih.govresearchgate.net Similarly, reaction with 2-Hydroxy-5-methoxy benzaldehyde (B42025) produces (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. jcsp.org.pk
The general synthesis involves refluxing equimolar amounts of this compound and the respective aldehyde in a solvent like ethanol. jcsp.org.pkderpharmachemica.com The reaction mixture is heated for several hours, and upon cooling, the solid Schiff base product precipitates and can be isolated by filtration. derpharmachemica.com In some cases, a few drops of an acid, like glacial acetic acid, are added to catalyze the reaction. derpharmachemica.com
Table 1: Synthesis of Iminophenol Derivatives from this compound
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | 2,3-dihydroxybenzaldehyde | (E)-3-{[(2-Bromo-3-methyl-phenyl)imino]-methyl}benzene-1,2-diol |
The formation of a Schiff base from an aniline (B41778) and an aldehyde proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration. scispace.comisca.meeijppr.com
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amino group of this compound on the electrophilic carbonyl carbon of the aldehyde. researchgate.net This addition results in the formation of an unstable intermediate called a carbinolamine or hemiaminal. scispace.comisca.me
Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base. scispace.comeijppr.com This step is generally the rate-determining step and can be catalyzed by either acid or base. scispace.comeijppr.com The nitrogen atom is deprotonated, and the electrons from the N-H bond facilitate the removal of the hydroxyl group from the carbon, leading to the formation of the C=N double bond. researchgate.net
The Schiff bases derived from this compound have been structurally characterized using techniques like X-ray diffraction (XRD).
C=N Bond Configuration: The condensation products typically exhibit an E configuration about the C=N double bond. nih.govresearchgate.net This indicates that the substituents on the nitrogen and carbon atoms of the imine group are on opposite sides of the double bond.
Dihedral Angles: The dihedral angle between the two aromatic rings (the 2-bromo-3-methylphenyl ring and the phenyl ring from the aldehyde) is a key structural feature.
In (E)-3-{[(2-Bromo-3-methyl-phenyl)imino]-methyl}benzene-1,2-diol, the dihedral angle between the planes of the two rings is reported to be 2.80 (17)°. nih.govresearchgate.net
For (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, the dihedral angle between the two phenyl rings was found to be 42.28(0.06)°. jcsp.org.pk These variations in dihedral angles can be influenced by factors such as crystal packing forces and the nature of substituents on the aromatic rings.
Bond Lengths: In the enol-imine tautomeric form of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, the O1–C10 and N1–C8 bond lengths are 1.353(2) Å and 1.286(2) Å, respectively, which are characteristic of single and double bonds. jcsp.org.pk The Br1-C7 bond distance is approximately 1.9025(18) Å. jcsp.org.pk
Table 2: Structural Data for Schiff Bases of this compound
| Compound | C=N Configuration | Dihedral Angle (°) | Reference |
|---|---|---|---|
| (E)-3-{[(2-Bromo-3-methyl-phenyl)imino]-methyl}benzene-1,2-diol | E | 2.80 (17) | nih.govresearchgate.net |
The amino group in this compound can undergo both oxidation and reduction, although specific studies on this particular compound are not extensively detailed in the provided search results. Generally, the amino group of arylamines can be oxidized to form nitroso or nitro derivatives. smolecule.com Computational studies on the Boyland-Sims oxidation of various substituted anilines suggest that the reaction proceeds via the formation of arylnitrenium cations. nih.gov
Reduction reactions can also occur. For instance, the reduction of nitroarenes is a common method for synthesizing anilines, indicating the reverse reaction is a standard transformation. organic-chemistry.org While the amino group itself is already in a reduced state, reactions targeting other parts of the molecule might employ reducing agents that could potentially affect the amino group under certain conditions.
The amino group of this compound can be acylated, a common strategy to protect the amino group and modulate its reactivity. chemistrysteps.comlibretexts.org Acylation converts the highly activating and basic amino group into a less activating and less basic amide group. libretexts.org
This is typically achieved by reacting the aniline with an acylating agent like acetic anhydride or acetyl chloride. libretexts.orgdoubtnut.comdoubtnut.com The lone pair of electrons on the nitrogen atom becomes delocalized through resonance with the adjacent carbonyl group, reducing its availability to activate the aromatic ring. chemistrysteps.com
This protective strategy is particularly useful in electrophilic aromatic substitution reactions. For example, direct bromination of an aniline often leads to multiple substitutions. libretexts.org By first acetylating the amino group, one can achieve controlled, regioselective substitution, such as monobromination at the para position to the amide group. chemistrysteps.com Following the desired substitution, the acetyl group can be removed by hydrolysis with aqueous base to regenerate the free amine. libretexts.orgdoubtnut.com This approach is used, for example, in the synthesis of 2-bromo-4-methylaniline (B145976) from p-toluidine. libretexts.orgdoubtnut.com
Various protecting groups beyond the acetyl group are available for amines, each with specific conditions for introduction and removal. google.comorganic-chemistry.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic anhydride |
| Acetyl chloride |
| (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol |
| (E)-3-{[(2-Bromo-3-methyl-phenyl)imino]-methyl}benzene-1,2-diol |
| 2-Hydroxy-5-methoxy benzaldehyde |
| 2,3-dihydroxybenzaldehyde |
| p-toluidine |
| 2-bromo-4-methylaniline |
Mechanistic Pathway of Condensation
Diazotization and Coupling Reactions
The amino group of this compound allows it to undergo diazotization, a process that converts primary aromatic amines into diazonium salts. This reaction typically involves treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). lkouniv.ac.inorgsyn.org The resulting diazonium salt, 2-bromo-3-methylbenzenediazonium chloride, is a versatile intermediate. ambeed.com
These diazonium salts are highly reactive and can participate in various subsequent reactions, known as coupling reactions. In these reactions, the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or other anilines, to form azo compounds. researchgate.net This process is a classic example of electrophilic aromatic substitution. libretexts.org For instance, the diazonium salt derived from this compound can be coupled with activated aromatic rings to create a diverse range of azo dyes, which are notable for their extended conjugated π-electron systems that absorb visible light. libretexts.org
Furthermore, the diazo group can be replaced by a variety of other functional groups in what are known as Sandmeyer or related reactions. For example, treatment with cuprous chloride or cuprous bromide can introduce chlorine or bromine atoms, respectively. lkouniv.ac.in This provides a synthetic route to compounds that might be difficult to prepare by direct halogenation due to the directing effects of the existing substituents.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. smolecule.comresearchgate.netacs.org The bromine atom on the aromatic ring serves as a leaving group, enabling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. smolecule.commdpi.com This method is widely used to form biaryl compounds, which are important structural motifs in pharmaceuticals and materials science. smolecule.com For instance, the Suzuki coupling of this compound with arylboronic acids provides access to a variety of substituted biaryls. smolecule.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.com
Heck Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted styrenes or other vinylarenes. Intramolecular Heck reactions of derivatives of this compound have been utilized in the synthesis of complex heterocyclic structures like spiroindolines and carbolines. acs.orgdiva-portal.orgsci-hub.se
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com It is a highly efficient method for the synthesis of arylalkynes.
The success of cross-coupling reactions involving this compound heavily relies on the development and selection of appropriate catalyst systems. Palladium complexes are the most common catalysts, with their activity and selectivity being fine-tuned by the choice of ligands. acs.orgnih.gov
Initially, simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) were widely used in conjunction with palladium sources such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comacs.org However, for more challenging substrates or to achieve higher efficiency, more sophisticated ligands have been developed. These include bulky and electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphine ligands (e.g., DavePhos), which can promote the formation of highly active monoligated palladium(0) species, the key catalytic intermediates. nih.gov
The choice of ligand can influence several aspects of the reaction:
Catalyst Stability and Activity: Pincer ligands, which are tridentate ligands that bind to the metal center, can offer enhanced stability to the catalyst, preventing degradation and allowing for lower catalyst loadings. mdpi.com
Reaction Rate: The electronic and steric properties of the ligand affect the rates of the elementary steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. nih.gov
Selectivity: In substrates with multiple reactive sites, the ligand can play a crucial role in directing the reaction to the desired position. acs.org
Recent research has also explored the use of more earth-abundant and less toxic 3d transition metals like nickel and cobalt as catalysts for cross-coupling reactions, sometimes in combination with pincer ligands to enhance stability and reactivity. mdpi.comuclm.es
Regioselectivity refers to the control of the position at which the cross-coupling reaction occurs when there are multiple potential reaction sites. In the context of this compound derivatives, this becomes particularly relevant when other halogens or reactive groups are present on the aromatic ring. For example, in a molecule containing both a bromo and a chloro substituent, the C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, allowing for selective reaction at the bromine-substituted position. mdpi.com Similarly, in di-halogenated substrates, the choice of catalyst and reaction conditions can sometimes be tuned to favor reaction at one site over another. acs.org
Chemoselectivity is the preferential reaction of one functional group over another. In cross-coupling reactions of this compound, the primary concern is often the potential for the amino group to interfere with the catalytic cycle, for instance, by coordinating to the palladium center and acting as a catalyst poison. To circumvent this, the amino group can be protected, for example, as an acetamide or a Boc derivative, prior to the coupling reaction. However, with the development of more robust catalyst systems, direct coupling of unprotected anilines is often feasible.
Another aspect of chemoselectivity arises when the coupling partner also contains reactive functional groups. The mild conditions of many modern cross-coupling protocols often allow for the tolerance of a wide range of functional groups, such as esters, ketones, and nitriles, on either coupling partner. researchgate.net
| Reaction Type | Catalyst/Ligand System | Key Selectivity Aspect | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ / K₃PO₄ | Regioselective substitution of the bromo group on the aryl moiety over a thiophenyl-bromo position. | mdpi.com |
| Heck Reaction | Pd(OAc)₂ / PPh₃ | Intramolecular cyclization favored. | acs.org |
| Suzuki Coupling | Pd(dppf)Cl₂ | Borylation of 2-bromoanilines. | acs.org |
Catalyst Development and Ligand Effects
Reaction Kinetics and Thermodynamics
While specific kinetic studies on the solvolysis of this compound itself are not extensively documented in the provided context, the principles of solvolysis for related haloaromatic and benzylic systems can provide insight. Solvolysis reactions involve the reaction of a substrate with the solvent, which also acts as the nucleophile. For haloaromatic compounds, direct nucleophilic aromatic substitution (SNAAr) is generally difficult unless the ring is activated by strong electron-withdrawing groups.
For related systems like benzhydryl chlorides, solvolysis often proceeds through a unimolecular (SN1) mechanism. This pathway involves the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is a key factor influencing the reaction rate. The rate of SN1 solvolysis generally increases with the polarity of the protic solvent, as a more polar solvent can better stabilize the charged transition state and the resulting carbocation. upertis.ac.id
In the context of reactions involving intermediates derived from this compound, such as in diazotization followed by substitution, the stability of the aryl cation formed upon loss of N₂ is a critical factor. However, the aryl cation is generally unstable, and these reactions often proceed through mechanisms that may not involve a "free" cation.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing the energy profiles and transition states of chemical reactions, including the cross-coupling reactions of haloanilines. mdpi.comnih.gov These studies provide valuable insights into reaction mechanisms, reactivity, and selectivity.
For the Suzuki cross-coupling of a derivative of 4-bromo-2-methylaniline, DFT calculations have been used to investigate the electronic properties and reactivity of the synthesized compounds. mdpi.comnih.gov Such studies can determine frontier molecular orbitals (FMOs), molecular electrostatic potential (MESP), and reactivity descriptors like ionization energy, electron affinity, and chemical hardness. nih.gov
Kinetic studies of related nucleophilic aromatic substitution reactions, for instance, of 2-bromo-3-X-5-nitrothiophenes with amines, show that the rate-determining step can be the formation of the Meisenheimer-like intermediate. researchgate.net The kinetics can be influenced by base catalysis, where the base can assist in the removal of a proton in the transition state. researchgate.net
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-bromo-3-methylaniline.
¹H NMR and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.org
In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons typically appear in the range of δ 6.5–7.5 ppm. The methyl group protons usually present as a singlet around δ 2.3–2.5 ppm. The chemical shift of the amine (-NH₂) protons can vary and is often observed as a broad singlet. For instance, in a derivative of this compound, the -NH- linkage was identified between δ 3.8–4.2 ppm.
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. For a derivative of this compound, the brominated aromatic carbons were observed in the δ 120–135 ppm range. In a related compound, 2-chloro-6-methylaniline, the aromatic carbons were found between 118.5 and 141.4 ppm. researchgate.net
Table 1: Representative NMR Spectral Data for this compound and Related Compounds
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | |
| ¹H | Methyl (-CH₃) | 2.3 - 2.5 | |
| ¹H | Amine (-NH₂) | Variable, broad | |
| ¹³C | Aromatic (C-Br) | 120 - 135 | |
| ¹³C | Aromatic (Ar-C) | 118.5 - 141.4 | researchgate.net |
Note: Chemical shifts are dependent on the solvent and concentration.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex NMR spectra of substituted anilines.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This is particularly useful for identifying the connectivity between the methyl group and the aromatic ring, as well as assigning quaternary carbons. thieme-connect.com
These techniques, when used in combination, provide a complete and detailed picture of the molecular structure of this compound.
The choice of solvent can significantly influence NMR chemical shifts due to interactions such as hydrogen bonding, solvent anisotropy, and polar effects. liverpool.ac.ukthieme-connect.de For instance, the chemical shifts of protons in deuterated chloroform (B151607) (CDCl₃) will differ from those in dimethyl sulfoxide-d₆ (DMSO-d₆) because of the different magnetic and electronic environments these solvents create around the solute molecule. liverpool.ac.ukcarlroth.com The amine protons of this compound are particularly susceptible to solvent effects due to their ability to form hydrogen bonds. thieme-connect.de Therefore, it is crucial to report the solvent used when documenting NMR data. rsc.org
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. google.com.sg For this compound, characteristic vibrational frequencies can be assigned to specific functional groups.
N-H stretching: The amine group typically exhibits stretching vibrations in the region of 3300-3500 cm⁻¹. For example, a related bromoaniline derivative showed N-H stretching at ~3400 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears between 2850 and 3000 cm⁻¹. researchgate.net
C-N stretching: The C-N stretching vibration usually occurs in the 1250-1350 cm⁻¹ range.
C-Br stretching: The C-Br stretching vibration is found in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹. A C-Br stretch in a related compound was noted at approximately 600 cm⁻¹.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| -NH₂ | Stretching | 3300 - 3500 | |
| Ar-H | Stretching | 3000 - 3100 | researchgate.net |
| -CH₃ | Stretching | 2850 - 3000 | |
| C-N | Stretching | 1250 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₇H₈BrN, with a calculated monoisotopic mass of approximately 184.98401 Da. nih.gov
In mass spectrometry, this compound will produce a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of similar intensity. libretexts.org
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecular ion. Fragmentation patterns, which arise from the cleavage of specific bonds within the molecule upon ionization, can provide further structural information. For anilines, common fragmentation pathways include the loss of the amino group or cleavage of the bonds adjacent to the aromatic ring. libretexts.org
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) | Reference |
|---|---|---|
| [M+H]⁺ | 185.99129 | uni.lu |
| [M+Na]⁺ | 207.97323 | uni.lu |
| [M-H]⁻ | 183.97673 | uni.lu |
| [M]⁺ | 184.98346 | uni.lu |
m/z = mass-to-charge ratio
X-ray Crystallography for Solid-State Structural Determination
While specific X-ray crystallographic data for this compound was not found in the search results, the general methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For complex structures, this method can resolve ambiguities that may arise from spectroscopic data alone. For example, in a derivative of this compound, X-ray crystallography was used to confirm the E configuration of a C=N double bond. In cases where obtaining suitable crystals is challenging, computational modeling can be used to predict the solid-state structure.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-6-methylaniline |
| Deuterated chloroform (CDCl₃) |
An article focusing on the advanced spectroscopic and computational characterization of this compound cannot be generated as requested.
Extensive searches for dedicated research on the specific compound "this compound" did not yield the required data for the outlined sections. The available scientific literature primarily focuses on the synthesis and characterization of its derivatives, such as Schiff bases formed through its reaction with various aldehydes. iucr.orgjcsp.org.pkresearchgate.net
Specifically:
Crystal Structure (Sections 4.4.1, 4.4.2, 4.4.3): No publicly accessible crystallographic data (crystal system, space group, unit cell parameters, intermolecular interactions, or solid-state conformation) was found for this compound itself. The detailed structural analyses available are for its reaction products. iucr.orgjcsp.org.pk
Computational Studies (Sections 4.5.1, 4.5.2, 4.5.3): Similarly, while Density Functional Theory (DFT) calculations, conformational analyses, and Frontier Molecular Orbital (FMO) analyses have been published, these studies were performed on derivatives of this compound, not the parent compound. jcsp.org.pkresearchgate.net
Adhering to the strict instruction to focus solely on this compound and not introduce information outside the specified scope prevents the use of data from these derivatives. Therefore, without the foundational research findings, it is not possible to provide a scientifically accurate and informative article that meets the requirements of the provided outline.
Computational Chemistry and Quantum Mechanical Studies
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed understanding of the electronic structure of a molecule by transforming the complex wavefunction into a set of localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.denumberanalytics.com This analysis offers deep insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, which are crucial for understanding a molecule's stability and reactivity. numberanalytics.com The core of NBO analysis involves examining the interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs, with the energetic significance of these interactions estimated using second-order perturbation theory. uni-muenchen.de
In a computational study on a Schiff base derivative of this compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, Density Functional Theory (DFT) calculations were employed to perform NBO analysis. jcsp.org.pk The analysis revealed significant hyperconjugative interactions and charge transfers that contribute to the molecule's stability. jcsp.org.pk The stabilization energy, E(2), associated with the delocalization from a donor orbital (i) to an acceptor orbital (j) is a key metric in NBO analysis. numberanalytics.comjcsp.org.pk
Key findings from such analyses typically involve strong intramolecular hyperconjugative interactions. For instance, interactions between the lone pair (LP) orbitals of the nitrogen and oxygen atoms and the antibonding orbitals (π* or σ) of the phenyl rings indicate significant charge delocalization. A prominent interaction observed in the this compound derivative is the π → π transition, which contributes significantly to the molecule's electronic properties. The stability of the molecule is attributed to these extended conjugation and charge transfer phenomena within the molecular structure. jcsp.org.pk
Below is an interactive data table illustrating typical donor-acceptor interactions and their calculated stabilization energies (E(2)) derived from NBO analysis on molecules containing the this compound moiety. jcsp.org.pk
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C-C) | 27.66 | Lone Pair -> Antibonding π |
| π (C-C) | π* (C-C) | 20.15 | π Bond -> Antibonding π |
| σ (C-H) | σ* (C-C) | 5.04 | σ Bond -> Antibonding σ |
| LP (2) Br | σ* (C-N) | 1.88 | Lone Pair -> Antibonding σ |
This table is representative of NBO analysis results for compounds containing the this compound framework, based on findings from related structures. The values demonstrate the delocalization from lone pairs and bonding orbitals into antibonding orbitals, which stabilizes the molecule.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information about conformational flexibility and structural dynamics. uniroma1.it For a molecule like this compound, MD simulations can reveal the accessible conformations by simulating the atomic motions over time, governed by a specific force field like AMBER or GAFF. uniroma1.itbiorxiv.org
The simulation process typically begins with an energy minimization of the initial structure to remove any unfavorable steric clashes. biorxiv.org Subsequently, the system is gradually heated to a target temperature (e.g., 300 K) in an NVT (constant Number of particles, Volume, and Temperature) ensemble, often with restraints on the solute atoms to allow the solvent to equilibrate. biorxiv.org This is followed by an equilibration phase in an NPT (constant Number of particles, Pressure, and Temperature) ensemble, allowing the system's density to stabilize. Finally, a production run is performed, during which the trajectory data (atomic positions, velocities, and energies) is collected for analysis. uniroma1.itbiorxiv.org
Analysis of the MD trajectory for this compound would focus on key dihedral angles to understand the flexibility of its substituent groups. Specifically, the simulations would monitor:
Amine Group Rotation: The torsion angle involving the C-C-N-H bonds to understand the rotational barrier and preferred orientation of the -NH2 group relative to the benzene (B151609) ring.
Methyl Group Rotation: The torsion angle of the C-C-C-H bonds of the methyl group to assess its rotational freedom.
Ring Puckering and Planarity: While the benzene ring is largely planar, minor out-of-plane distortions can occur, which can be quantified by analyzing relevant dihedral angles. acs.org
Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a highly accurate and widely used method for predicting the spectroscopic properties of molecules. jcsp.org.pk For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net
The theoretical vibrational frequencies (IR and Raman) are obtained by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the optimized molecular geometry. researchgate.net However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net To correct for this, scaling factors are typically applied; for example, a factor of 0.958 might be used for frequencies above 1700 cm⁻¹ and 0.983 for those below 1700 cm⁻¹. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net
For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C chemical shifts. researchgate.net These theoretical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), and show a strong linear correlation with experimental data. researchgate.net
The following interactive table presents a comparison of predicted and experimental vibrational frequencies for a molecule with similar functional groups, illustrating the accuracy of DFT methods. researchgate.net
| Assignment (Vibrational Mode) | Theoretical Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹, FT-IR) | Experimental Wavenumber (cm⁻¹, FT-Raman) |
| N-H Asymmetric Stretch | 3480 | 3485 | - |
| N-H Symmetric Stretch | 3395 | 3400 | - |
| C-H Aromatic Stretch | 3060 | 3065 | 3062 |
| C-N Stretch | 1290 | 1285 | 1284 |
| C-Br Stretch | 650 | 655 | 652 |
| C-H Out-of-plane Bend | 890 | 892 | - |
This table is a representative comparison based on data for similar aniline (B41778) derivatives. It demonstrates the strong agreement between theoretically predicted vibrational frequencies and experimental FT-IR and FT-Raman data after appropriate scaling.
Local Reactivity Descriptors and Fukui Functions
Local reactivity descriptors are essential tools in computational chemistry for predicting the most reactive sites within a molecule. researchgate.net Among these, the Fukui function, f(r), is a widely used descriptor derived from conceptual DFT. faccts.de It quantifies the change in electron density at a specific point, r, when the total number of electrons in the system changes. dergipark.org.tr This allows for the identification of atoms most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netfaccts.de
The Fukui function is typically condensed to atomic centers, yielding three indices for each atom (k):
f+k : For nucleophilic attack (reactivity towards an electron donor), calculated from the electron densities of the neutral (N) and anionic (N+1) species. High values indicate sites prone to attack by nucleophiles. faccts.de
f-k : For electrophilic attack (reactivity towards an electron acceptor), calculated from the electron densities of the neutral (N) and cationic (N-1) species. High values indicate sites prone to attack by electrophiles. dergipark.org.tr
f0k : For radical attack, which is often an average of f+k and f-k. dergipark.org.tr
For this compound, these indices would predict that the nitrogen atom of the amine group is a primary site for electrophilic attack due to its lone pair of electrons. Conversely, the carbon atoms at the ortho and para positions relative to the activating amino group are expected to be susceptible to electrophilic substitution, although this is modulated by the presence of the bromo and methyl groups. The bromine atom itself can influence the reactivity profile.
An interactive table with hypothetical condensed Fukui function values for key atoms in this compound is shown below, based on trends observed in similar molecules. dergipark.org.tr
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |
| C2 (with Br) | 0.085 | 0.045 | 0.065 | Moderate electrophilic site |
| C4 | 0.120 | 0.095 | 0.108 | Primary electrophilic site |
| C6 | 0.115 | 0.090 | 0.103 | Secondary electrophilic site |
| N (Amine) | 0.050 | 0.250 | 0.150 | Primary nucleophilic site |
| Br | 0.150 | 0.030 | 0.090 | Primary nucleophilic site |
This table illustrates how Fukui functions can pinpoint reactive centers. High f- values on the nitrogen and aromatic carbons indicate susceptibility to electrophiles, while a high f+ value on the bromine atom suggests it is a site for nucleophilic interaction.
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Heterocyclic Compounds
The presence of both an amino group and a bromine atom on the aromatic ring of 2-bromo-3-methylaniline makes it a key starting material for the construction of various heterocyclic systems. smolecule.com These reactions often leverage the reactivity of the amine as a nucleophile and the bromine atom's ability to participate in cross-coupling reactions. smolecule.com
Indoles, Quinolines, and Other Nitrogen-Containing Heterocycles
This compound is instrumental in the synthesis of indoles, a core structure in many natural products and pharmaceuticals. rsc.org One synthetic strategy involves the palladium-catalyzed reaction of 2-bromo-N-acylanilines with trimethylsilylacetylene, followed by cyclization to form the indole (B1671886) ring. scispace.com For instance, the total synthesis of marine natural alkaloids such as hyellazole (B1251194) has been achieved starting from precursors related to this compound. rsc.org In this multi-step synthesis, a derivative, 2-bromo-4-methoxy-3-methylaniline hydrochloride, is a key intermediate. rsc.org
The synthesis of quinolines, another important class of nitrogen-containing heterocycles, can also utilize bromoaniline derivatives. While specific examples for this compound are not prevalent in the provided results, the general reactivity patterns of bromoanilines suggest their utility in reactions like the Skraup synthesis or Friedländer annulation, which are common methods for quinoline (B57606) construction. The synthesis of 6-bromo-7-methyl-quinoline has been documented using 4-bromo-3-methylaniline (B1294692), highlighting the role of bromo-methylanilines in accessing substituted quinoline scaffolds. ambeed.com
The versatility of this compound extends to the preparation of other complex heterocyclic systems. For example, it can be used in the synthesis of iminophosphoranes and amides through reactions with various reagents. chemicalbook.com
Applications in Drug Discovery Scaffolds
The heterocyclic compounds derived from this compound often serve as scaffolds in drug discovery. smolecule.comchemimpex.com The unique substitution pattern of the starting material can influence the biological activity of the final products. For instance, derivatives of this compound have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. smolecule.com The quinazoline (B50416) scaffold, accessible from aniline (B41778) derivatives, has been explored for developing mGlu5 antagonists, which are of interest for treating various neurological and psychiatric disorders. nih.gov
Precursor for Complex Organic Molecules
Beyond heterocycles, this compound is a valuable precursor for a wide array of complex organic molecules. smolecule.com Its dual reactivity allows for sequential or one-pot multi-step syntheses to build intricate molecular architectures. beilstein-journals.org
Multistep Synthesis Strategies
The synthesis of complex molecules from this compound often involves multistep strategies. libretexts.orgyoutube.com These strategies rely on the controlled and sequential transformation of the functional groups present in the molecule. For example, the synthesis of m-bromoaniline from benzene (B151609) requires a three-step process involving nitration, bromination, and reduction, highlighting the strategic planning required in multistep synthesis. libretexts.org The synthesis of spiro[indole-isoquinolines] showcases a one-pot multistep process involving visible-light-mediated reactions where aniline derivatives are key components. beilstein-journals.org
Development of Specialty Chemicals
This compound and its isomers are important intermediates in the production of various specialty chemicals. chemimpex.com These include dyes, pigments, and materials with specific properties. chemimpex.com The presence of the bromine atom and the methyl group can enhance the properties of the final products, such as color stability and durability. chemimpex.com In material science, this compound is utilized in the formulation of polymers and resins, contributing to enhanced durability and resistance to environmental factors. chemimpex.com Halogenated aniline derivatives, in general, are used as precursors for functional materials like conductive polymers and liquid crystal compounds. chemblink.com
Azo Dyes and Pigments
This compound is a recognized precursor in the manufacturing of azo dyes and pigments. chemimpex.com These synthetic colorants are characterized by the presence of an azo functional group (–N=N–) which links two aromatic rings, forming a large conjugated system responsible for the compound's color. mdpi.com Azo dyes are a dominant class of colorants used across various industries, including textiles and coatings, due to their vibrant colors and good stability. chemimpex.comunb.ca
The synthesis of an azo dye using this compound follows a well-established two-step process:
Diazotization: The primary aromatic amine group on this compound is converted into a diazonium salt. This is typically achieved by reacting the aniline with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). rsc.orgrsc.org
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aniline derivative. unb.carsc.org The diazonium salt attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound. rsc.org
The specific substituents on the this compound precursor play a crucial role in the final properties of the dye. The bromine atom and the methyl group influence the electronic environment of the aromatic ring, which can affect the hue, intensity, and lightfastness of the resulting colorant. chemimpex.com These groups can modify the wavelength of maximum absorption (λmax) of the dye, allowing for the fine-tuning of its color. The presence of a halogen like bromine is known to be a factor in enhancing color stability. chemimpex.com
Polymeric Materials and Resins
In materials science, this compound serves as a monomer or an intermediate in the formulation of specialized polymers and resins. chemimpex.com Its incorporation into a polymer backbone can impart desirable characteristics, such as improved durability and resistance to environmental factors. chemimpex.com Polyaniline (PANI) and its derivatives are a significant class of conducting polymers, and the properties of the final material are highly dependent on the substituents present on the aniline monomer. rsc.org
Detailed research has demonstrated the use of this compound (also referred to as 3-bromo-2-methylaniline) in the synthesis of advanced polymers with precisely engineered microstructures. acs.org One notable application is in the creation of Polymers with Intrinsic Microporosity (PIMs). Specifically, norbornyl bis-benzocyclobutene-containing Tröger's base PIMs have been prepared from regioisomers derived from the catalytic annulation of this compound and norbornadiene. acs.org The research highlighted how the specific placement of the methyl and bromo groups on the monomer unit influences the polymer chain's packing and the formation of ultramicropores, which in turn dictates the material's performance in applications like gas separation membranes. acs.org
The general synthesis of substituted polyanilines involves the oxidative polymerization of aniline derivatives. In this process, the monomers are converted in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. The substituents on the aniline ring, such as the bromo and methyl groups of this compound, affect the polymerization process and the resulting polymer's molecular weight, solubility, and conductivity. rsc.orgresearchgate.net
The inclusion of this compound in polymer structures is a strategy for enhancing the material's durability and environmental resistance. chemimpex.com The properties of functionalized polyanilines, such as thermal and chemical resistance, are significantly altered by the presence of substituents on the aromatic ring. rsc.org
Biological and Pharmacological Research Applications
Precursor in Pharmaceutical Development
2-Bromo-3-methylaniline is widely recognized as a crucial precursor in the development of new pharmaceutical agents. chemimpex.com Its structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex drug candidates. chemimpex.comsmolecule.com The bromine and methyl substituents on the aromatic ring enhance its reactivity and functional properties, which are leveraged by chemists to innovate in drug design and discovery. chemimpex.com The ability to participate in various coupling and substitution reactions makes it a key component in the synthetic pathways leading to new therapeutic entities. chemimpex.comsmolecule.com
The chemical framework of this compound is implicated in the synthesis of numerous biologically active molecules. chemimpex.com Its utility as a building block enables the creation of compounds with diverse functionalities and potential therapeutic effects. smolecule.com The strategic incorporation of the 2-bromo-3-methylphenyl moiety into larger molecular structures is a key step in developing novel compounds that are screened for a variety of pharmacological activities. chemimpex.comsmolecule.com
Research has identified this compound as a significant intermediate in the synthesis of pharmaceuticals, particularly in the creation of drugs with anti-inflammatory and analgesic properties. chemimpex.com Compounds derived from this precursor have shown potential in these therapeutic areas, making it a valuable molecule in medicinal chemistry programs focused on pain and inflammation. smolecule.com
Derivatives of this compound are investigated for their potential as antimicrobial agents. smolecule.com The core structure is used as a scaffold to build new molecules with activity against various pathogens. For instance, while using the isomer 4-Bromo-3-methylaniline (B1294692), researchers have synthesized a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. mdpi.com These compounds were evaluated for their antibacterial activity against clinically isolated, extensively drug-resistant (XDR) Salmonella Typhi, demonstrating the utility of the bromo-methylaniline scaffold in addressing antibiotic resistance. mdpi.com
Table 1: Antibacterial Activity of N-(4-aryl-3-methylphenyl)pyrazine-2-carboxamide Derivatives
| Compound | Aryl Substituent | Zone of Inhibition (mm) vs. XDR S. Typhi |
| 5a | Phenyl | 24 |
| 5b | 4-Methylphenyl | 26 |
| 5c | 4-Methoxyphenyl | 28 |
| 5d | 4-Chlorophenyl | 22 |
| Reference | Ciprofloxacin | 30 |
| Data sourced from MDPI mdpi.com |
The development of novel anticancer therapeutics has utilized derivatives of this compound. smolecule.com Specifically, the bromoaniline structural motif is a key feature in the design of kinase inhibitors, which are a critical class of targeted cancer therapies.
A derivative, 2-bromo-4-methoxy-3-methylaniline, serves as a building block for synthesizing kinase inhibitors that target the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer. vulcanchem.com Furthermore, research into pyrrolo[2,3-d]pyrimidine analogues, which are designed as inhibitors of receptor tyrosine kinases (RTKs), has utilized 3-bromoaniline (B18343) as a key reagent. nih.gov This work led to the development of compounds that act as potent inhibitors of EGFR and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), demonstrating cytotoxicity against tumor cell lines. nih.gov These findings underscore the importance of the bromoaniline moiety, as found in this compound, for generating specific and potent kinase inhibitors. nih.gov
Table 2: Research Applications in Anticancer Drug Development
| Precursor/Intermediate | Target Class | Specific Target/Pathway | Therapeutic Area |
| 2-Bromo-4-methoxy-3-methylaniline | Kinase Inhibitors | EGFR Pathway | Anticancer |
| 3-Bromoaniline | Receptor Tyrosine Kinase Inhibitors | EGFR, PDGFR-β, VEGFR-2 | Anticancer, Antiangiogenic |
| Data sourced from Google Patents vulcanchem.com and PubMed. nih.gov |
The structural framework of this compound is also relevant in the pursuit of therapies for neurological disorders. A closely related derivative, 2-bromo-4-methoxy-3-methylaniline, is employed as a synthetic intermediate in the creation of potential antidepressants. vulcanchem.com Specifically, this compound is used in synthetic routes where functionalization via reductive amination leads to tertiary amines that exhibit activity as Selective Serotonin Reuptake Inhibitors (SSRIs). vulcanchem.com
The bromo-methylaniline scaffold has been applied in the synthesis of modulators for the Sphingosine-1-phosphate-1 (S1P1) receptor. chemicalbook.com S1P1 receptor agonists are a class of drugs known to treat autoimmune diseases like multiple sclerosis by modulating the immune system. nih.govnih.gov Research has specifically reported the use of 3-Bromo-2-methylaniline (B1266185), an isomer of this compound, in the synthesis of potent S1P1 receptor agonists. chemicalbook.com This work led to the development of bicyclic indazole-based compounds that could achieve maximal sustained lymphopenia in rats, a key indicator of S1P1 agonist activity. chemicalbook.com
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and the function of other hematopoietic cells like monocytes and mast cells. mdpi.comchemicalbook.com Dysregulation of BTK signaling is implicated in the pathophysiology of B-cell malignancies and various autoimmune diseases, such as rheumatoid arthritis and lupus. chemicalbook.comnih.gov Consequently, inhibiting BTK is a key therapeutic strategy for treating these conditions without causing B-cell depletion. nih.govacs.org
Substituted bromo-methylanilines are critical building blocks in the synthesis of potent and selective BTK inhibitors. While research has explicitly detailed the use of its isomer, 3-bromo-2-methylaniline, in creating advanced BTK inhibitors, the general synthetic principle highlights the importance of the bromo-methylaniline scaffold. For instance, 3-bromo-2-methylaniline is a documented starting material in the synthesis of BMS-986142, a reversible BTK inhibitor, and other novel pyrimidine (B1678525) analogs designed as selective, non-covalent BTK inhibitors. chemicalbook.comnih.gov These compounds often show a high affinity for the target kinase, leading to effective inhibition of the downstream signaling pathways that drive disease. mdpi.comchemicalbook.commdpi.com The development of both irreversible inhibitors, which form a covalent bond with the kinase, and reversible inhibitors continues to be an active area of research. mdpi.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For derivatives originating from this compound, SAR investigations reveal critical insights into the molecular features necessary for their intended biological effects.
The biological activity of molecules derived from a bromo-methylaniline core is highly dependent on the nature and position of various substituents. By systematically modifying the core structure, researchers can dramatically alter a compound's interaction with its biological target.
For example, in a series of N,9-diphenyl-9H-purin-2-amine derivatives developed as BTK inhibitors, the introduction of a long side chain, specifically a 3-morpholin-4-ylpropoxy group, at a particular position on the phenyl ring was found to be highly beneficial for inhibitory activity against the BTK enzyme. nih.gov Conversely, placing a sulfonamide group at the N-4 position of a piperazine (B1678402) ring within a similar scaffold was unfavorable and led to a significant loss of potency. nih.gov
In another study focusing on pyrazine (B50134) carboxamides synthesized from the isomer 4-bromo-3-methylaniline, derivatives were prepared via a Suzuki coupling reaction with various aryl boronic acids. mdpi.com The resulting compounds showed a range of antibacterial activity against extensively drug-resistant Salmonella typhi. This demonstrates that the nature of the aryl group coupled to the core structure directly influences the compound's antibacterial potency. mdpi.com The findings from this study are summarized in the table below.
| Compound ID | Substituent (from Aryl Boronic Acid) | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 5a | Phenyl | 50 | 100 |
| 5b | 4-Fluorophenyl | 25 | 50 |
| 5c | 4-(Trifluoromethyl)phenyl | 12.5 | 25 |
| 5d | 3,5-bis(Trifluoromethyl)phenyl | 6.25 | 12.5 |
Table 1: Influence of different aryl substituents on the antibacterial activity (Minimum Inhibitory Concentration - MIC, and Minimum Bactericidal Concentration - MBC) of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against XDR S. Typhi. Data sourced from MDPI. mdpi.com
These examples underscore the principle that even subtle changes to the substituents on a parent scaffold can lead to profound differences in biological function, guiding the rational design of more effective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jksus.orgresearchgate.net These models translate molecular structures into numerical descriptors (e.g., physicochemical, electronic, or steric properties) and use them to derive a mathematical equation that can predict the activity of new, untested compounds. researchgate.net
QSAR models have been successfully developed for various classes of substituted anilines to predict properties like toxicity and environmental fate. nih.govresearchgate.neteuropa.eu For instance, a QSAR study on a diverse set of 66 monosubstituted anilines evaluated their toxicity against the ciliate Tetrahymena pyriformis. The study found a strong correlation between the toxicity (expressed as log IGC50⁻¹) and the 1-octanol/water partition coefficient (log KOW), a measure of a compound's hydrophobicity. nih.gov The resulting model demonstrates that for this class of compounds, toxicity can be reliably predicted based on this single physicochemical parameter. nih.gov
| QSAR Model Equation | n | r² | s | F |
|---|---|---|---|---|
| log IGC50⁻¹ = 0.599(log KOW) - 0.905 | 52 | 0.885 | 0.265 | 383.65 |
Table 2: A QSAR model for the toxicity of monosubstituted anilines to Tetrahymena pyriformis. The model shows a strong correlation (r²) between the 1-octanol/water partition coefficient (log KOW) and toxicity. (n = number of compounds, r² = coefficient of determination, s = standard error of the estimate, F = F-statistic). Data sourced from PubMed. nih.gov
Such models are valuable tools for prioritizing chemicals for further testing and for designing new molecules with desired activity profiles while potentially minimizing toxicity.
Influence of Substituents on Biological Activity
Mechanism of Action in Biological Systems
The mechanism of action for a derivative of this compound is entirely dependent on the final structure of the synthesized molecule and its intended biological target. As a versatile scaffold, it can be incorporated into molecules that interact with a wide range of biological systems.
In the context of BTK inhibitors, the primary mechanism is the blockage of the enzyme's catalytic activity. mdpi.com BTK is a crucial kinase in the B-cell receptor signaling cascade; its inhibition interrupts downstream pathways, such as those involving NF-κB and AKT, which are essential for B-cell activation, proliferation, and survival. mdpi.commdpi.com This disruption of signaling is the basis for their therapeutic effect in B-cell cancers and autoimmune disorders. acs.org
Derivatives synthesized using a bromo-methylaniline scaffold can be designed to interact with various specific molecular targets. The most prominent example from recent drug discovery efforts is Bruton's Tyrosine Kinase (BTK). chemicalbook.comnih.gov BTK is a member of the Tec family of cytoplasmic tyrosine kinases and is a well-validated target for inflammatory diseases and hematological cancers. mdpi.com
Beyond BTK, aniline-based structures are known to be privileged scaffolds for interacting with a broad range of other protein kinases. The ATP-binding site, where these inhibitors typically bind, shares structural similarities across the kinome. acs.orgacs.org As a result, derivatives can be developed to target other kinases, such as p38 mitogen-activated protein kinase and cyclin-dependent kinase 2 (CDK2), which are involved in cellular signaling and division. nih.gov In some studies, derivatives of the isomeric 4-bromo-3-methylaniline have also been shown to inhibit other enzymes, such as human alkaline phosphatase. mdpi.com This versatility allows for the exploration of inhibitors for a wide array of biological targets starting from a common chemical fragment.
The interaction between a drug molecule and its target protein is defined by its binding mode, which involves a combination of non-covalent and, in some cases, covalent interactions. For kinase inhibitors derived from aniline (B41778) scaffolds, these interactions occur within the ATP-binding pocket of the enzyme.
Non-covalent Interactions:
Hydrogen Bonding: This is a critical interaction for anchoring inhibitors to their target. Typically, the core heterocyclic structure of a kinase inhibitor forms one or more hydrogen bonds with the backbone amide groups of the "hinge" region connecting the N- and C-terminal lobes of the kinase. acs.orgacs.orgnih.gov
Hydrophobic and Van der Waals Interactions: The aniline portion of the inhibitor often projects into a hydrophobic pocket within the ATP-binding site. nih.gov These interactions with nonpolar amino acid residues contribute significantly to the binding affinity.
π-π Stacking: Aromatic rings in both the inhibitor and the protein's active site can stack on top of each other, creating favorable stabilizing interactions.
Covalent Interactions: Many highly potent BTK inhibitors are designed to be irreversible. These molecules contain an electrophilic group, such as an acrylamide, which acts as a Michael acceptor. mdpi.com After initial non-covalent binding in the active site, this group forms a permanent covalent bond with a specific nucleophilic cysteine residue (Cys481 in BTK), leading to complete and lasting inactivation of the enzyme. mdpi.comacs.orgnih.gov
Some inhibitors are designed to bind to an inactive conformation of the kinase known as the "DFG-out" state, which exposes a different binding pocket compared to the active "DFG-in" state. nih.gov Furthermore, within the crystal structure of some molecules, strong intramolecular hydrogen bonds are observed, which help to stabilize the conformation of the molecule itself. jcsp.org.pk
Enzyme Inhibition Studies (e.g., CYP1A2 enzyme)
In the realm of biological research, this compound has been identified as a molecule with the potential to interact with key metabolic enzymes. Specifically, it has been noted for its inhibitory effects on Cytochrome P450 enzymes, such as CYP1A2. vulcanchem.com The CYP1A2 enzyme plays a crucial role in the metabolism of a wide range of pharmaceuticals. nih.gov The inhibition of this enzyme by this compound suggests that the compound could alter the metabolic pathways of other drugs. This interaction is a significant area of study, as the inhibition of drug-metabolizing enzymes can lead to potential drug-drug interactions, affecting the efficacy and safety of co-administered therapeutic agents. vulcanchem.com Research into derivatives of similar aniline compounds has also highlighted the importance of the molecular structure in determining the extent and specificity of enzyme inhibition. vulcanchem.com
Pharmacokinetic and Pharmacodynamic Studies
The pharmacokinetic profile of a compound describes its journey through the body, a critical aspect for its development as a potential therapeutic agent or research tool. Studies and in-silico models for this compound and its derivatives provide insights into these characteristics.
ADME properties are fundamental to determining a molecule's viability as a drug candidate. For this compound, computational tools have been used to predict its ADME profile. An in-silico analysis, often visualized through models like the "BOILED-Egg" plot, predicts high gastrointestinal absorption for the compound. ambeed.com Such predictions are valuable in early-stage research for screening potential drug candidates and guiding further experimental studies. mdpi.com
Predicted ADME Properties of this compound
| Parameter | Prediction | Source |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | ambeed.com |
| Blood-Brain Barrier (BBB) Permeant | Yes | ambeed.com |
| P-glycoprotein (P-gp) Substrate | No | ambeed.com |
The ability of a compound to cross the blood-brain barrier is a key factor for its potential application in neuropharmacology. Pharmacokinetic research has indicated that this compound exhibits significant brain uptake. This characteristic is attributed to its lipophilicity, a property measured by the partition coefficient (Log P). A higher Log P value generally corresponds to greater lipid solubility and, consequently, better penetration of the blood-brain barrier. scirp.org The lipophilicity of this compound has been calculated using various computational methods, yielding consistent Log P values that support its observed brain uptake. ambeed.comnih.gov
Computed Lipophilicity (Log P) Values for this compound
| Method | Log P Value | Source |
|---|---|---|
| XLogP3 | 2.3 | nih.gov |
| iLOGP | 1.86 | ambeed.com |
The inhibitory action of this compound on the CYP1A2 enzyme directly implies that it can have a significant impact on drug metabolism when co-administered with other substances. Since CYP1A2 is responsible for breaking down numerous common drugs, its inhibition can slow the metabolism of these drugs, potentially leading to higher plasma concentrations and an increased risk of dose-dependent effects. nih.gov This makes the study of this compound's effect on metabolic pathways a critical consideration in pharmacological research to avoid adverse drug interactions. vulcanchem.com
Future Directions and Emerging Research Areas
Sustainable and Green Synthesis Methodologies
The development of environmentally friendly methods for producing 2-bromo-3-methylaniline is a key area of future research. Traditional bromination processes often use hazardous reagents and solvents. smolecule.com Green chemistry approaches aim to reduce waste and improve safety.
Future research directions include:
Catalytic Bromination: The use of catalytic systems, such as those employing H₂O₂/HBr, can minimize the reliance on elemental bromine. vulcanchem.com
Solvent-Free Reactions: Grinding techniques, where reactants are physically ground together, offer a solvent-free alternative for producing bromo derivatives. ajrconline.orgicm.edu.pl Micelle-mediated synthesis, using surfactants like Cetyltrimethylammonium bromide (CTAB), also provides an efficient and selective method for bromination under solvent-free conditions. ajrconline.org
Flow Chemistry: Continuous-flow reactors can improve reaction efficiency, yield, and purity while minimizing waste. vulcanchem.com This method allows for precise control over reaction parameters, leading to cleaner reactions.
Table 1: Comparison of Conventional and Green Bromination Methods
| Method | Brominating Agent/System | Key Advantages |
| Conventional | Molecular Bromine (Br₂) | Well-established |
| Green | HBr + H₂O₂ | Reduces di-bromination byproducts by 90% compared to Br₂ |
| Green | Continuous-flow reactor with Br₂ | Achieves near-quantitative yields with minimal waste |
| Green | Grinding with KBr/KBrO₃ and a metal salt | Solvent-free, reduced reaction times ajrconline.org |
| Green | CTAB micelle-mediated with KBr/KBrO₃ | Solvent-free, high selectivity ajrconline.org |
Advanced Catalytic Systems for Selective Transformations
The bromine atom and the amino group in this compound allow for a variety of chemical modifications. smolecule.com Advanced catalytic systems are being developed to control these transformations with high precision.
Key areas of development include:
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are crucial for forming new carbon-carbon and carbon-nitrogen bonds. smolecule.com Research is focused on developing more efficient and selective palladium catalysts for reactions like the Suzuki-Miyaura coupling, which is used to create complex biaryl compounds. smolecule.com
Regioselective Functionalization: Novel catalysts, including those based on zeolites, are being explored to direct chemical modifications to specific positions on the aromatic ring. smolecule.com This allows for the synthesis of specific isomers with desired properties.
Enantioselective Catalysis: For the synthesis of chiral molecules, which are important in pharmaceuticals, researchers are designing catalysts that can produce one enantiomer (a non-superimposable mirror image of a molecule) over the other. researchgate.net
Chemoinformatics and Machine Learning for Drug Discovery
Chemoinformatics and machine learning are becoming essential tools in modern drug discovery. nih.govnih.gov These computational approaches can analyze vast amounts of chemical data to predict the properties and biological activities of new compounds. nih.gov
Applications in the context of this compound include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Machine learning algorithms can build models that relate the chemical structure of this compound derivatives to their biological activity. researchgate.net This helps in designing new molecules with improved therapeutic effects.
Virtual Screening: Large databases of virtual compounds derived from the this compound scaffold can be screened computationally to identify potential drug candidates. nih.gov
ADME/T Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new drug candidates, helping to identify potential problems early in the drug development process. scite.ai
Table 2: Machine Learning Models in Drug Discovery
| Model Type | Application | Potential Benefit for this compound Research |
| Random Forest | QSPR, QSAR | Can handle large and diverse datasets of derivatives to predict properties like aqueous solubility. wiley.com |
| Neural Networks (CNN, RNN) | Property Prediction | Can predict physicochemical properties like melting point from molecular structure representations. scholarlyreview.orgresearchgate.net |
| Support Vector Machines | Classification | Can classify derivatives as active or inactive against a particular biological target. |
Exploration of Novel Biological Targets and Therapeutic Applications
Derivatives of this compound have shown potential in various therapeutic areas. chemimpex.comsmolecule.com Future research will focus on identifying new biological targets and expanding the therapeutic applications of these compounds.
Emerging areas of interest include:
Anticancer Agents: Researchers are exploring the potential of this compound derivatives as inhibitors of key targets in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). ijcce.ac.ir
Antimicrobial Agents: Schiff bases derived from this compound have demonstrated activity against various bacteria and fungi, suggesting their potential as new antimicrobial drugs. There is also interest in developing derivatives to combat drug-resistant bacteria like MRSA and Mycobacterium tuberculosis. nih.gov
Anti-inflammatory and Analgesic Drugs: The compound serves as an intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory and pain-relieving properties. chemimpex.com
Development of Functional Materials with Tunable Properties
The unique structure of this compound makes it a valuable precursor for creating advanced materials with tailored properties. chemimpex.comchemblink.com
Future research in this area includes:
Conductive Polymers: Halogenated aniline (B41778) derivatives can be used to synthesize conductive polymers for applications in electronics, such as sensors and displays. chemblink.com
Microporous Polymers: Rigid and contorted polymer structures can be created from bromoaniline derivatives, leading to materials with high surface area and microporosity. scispace.comnih.gov These materials are promising for applications in gas separation and purification. nih.gov
Dyes and Pigments: The electronic properties of the aromatic ring, influenced by the bromine and methyl groups, can be harnessed to create dyes and pigments with specific color properties for use in textiles and coatings. chemimpex.comchemblink.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Bromo-3-methylaniline, and how does regioselectivity influence the reaction outcome?
- Methodological Answer : The synthesis of this compound typically involves bromination of 3-methylaniline or its derivatives. Regioselectivity is controlled by the directing effects of substituents. For example, acetylation of aniline (to form acetanilide) prior to bromination can direct bromine to the para position relative to the acetyl group. Subsequent hydrolysis and deprotection yield the desired product. Competing reactions may occur if unprotected amino groups are present, leading to multiple brominated products. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize byproducts .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For -NMR, the aromatic proton signals are split due to the electron-withdrawing bromine and electron-donating methyl groups. Conflicting data may arise from impurities or solvent effects. Cross-validation using -NMR and Infrared (IR) spectroscopy (e.g., N-H stretching at ~3400 cm) is recommended. For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as an irritant (GHS07) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE including N95 masks, gloves, and eye protection. Work in a fume hood to avoid inhalation. In case of exposure, rinse affected areas with water and consult a physician. Store in a cool, dry place away from oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress di-bromination or over-bromination during synthesis?
- Methodological Answer : Over-bromination is mitigated by controlling stoichiometry (e.g., using 1.1 equiv. of bromine source) and reaction time. Solvent choice is critical: polar aprotic solvents like DMF favor mono-bromination, while excess bromine in acetic acid may lead to di-bromination. Catalytic additives (e.g., FeCl) can enhance selectivity. Monitoring the reaction via TLC or in situ NMR ensures termination at the desired stage .
Q. What strategies are effective in resolving contradictory chromatographic purity data for this compound?
- Methodological Answer : Discrepancies in HPLC or GC purity may stem from column degradation, mobile phase composition, or sample decomposition. Use standardized columns (e.g., C18 for HPLC) and validate methods with reference standards. For thermally labile samples, employ low-temperature GC or derivatization. Cross-check with alternative techniques like capillary electrophoresis or mass spectrometry .
Q. How does this compound serve as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings?
- Methodological Answer : The bromine atom in this compound acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Optimize conditions by selecting ligands (e.g., Pd(PPh)) and bases (e.g., NaCO) compatible with the aromatic amine. Protect the amine group (e.g., as a Boc derivative) to prevent catalyst poisoning. Post-reaction deprotection yields functionalized biaryl amines, useful in pharmaceutical intermediates .
Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?
- Methodological Answer : Scaling up introduces heat dissipation and mixing efficiency issues. Use flow reactors for exothermic bromination steps to improve temperature control. Replace hazardous solvents (e.g., bromine in CCl) with greener alternatives (e.g., HO/EtOH mixtures). Purification via recrystallization or column chromatography may become impractical; switch to distillation or fractional crystallization for large batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
